5-Amino-N-(2-chloro-phenyl)-2-morpholin-4-yl-benzenesulfonamide

Description

Properties

IUPAC Name |

5-amino-N-(2-chlorophenyl)-2-morpholin-4-ylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18ClN3O3S/c17-13-3-1-2-4-14(13)19-24(21,22)16-11-12(18)5-6-15(16)20-7-9-23-10-8-20/h1-6,11,19H,7-10,18H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPQBCYUORLCLHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=C(C=C2)N)S(=O)(=O)NC3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601324601 | |

| Record name | 5-amino-N-(2-chlorophenyl)-2-morpholin-4-ylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601324601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

31.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID85269971 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

328028-63-3 | |

| Record name | 5-amino-N-(2-chlorophenyl)-2-morpholin-4-ylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601324601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

5-Amino-N-(2-chloro-phenyl)-2-morpholin-4-yl-benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article discusses its synthesis, biological properties, mechanisms of action, and relevant case studies.

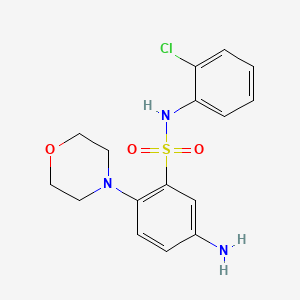

Chemical Structure

The chemical structure of this compound can be represented as follows:

Antiviral Properties

Recent studies have highlighted the antiviral activity of compounds related to this compound. For instance, a series of analogues demonstrated potent inhibition against Human Adenovirus (HAdV), with some derivatives achieving sub-micromolar potency. Notably, compound 15 exhibited an IC50 of 0.27 μM and a selectivity index greater than 100, indicating a favorable therapeutic profile compared to traditional antiviral agents like niclosamide .

Antitumor Activity

The compound has also shown promise in cancer research. In vitro studies indicated that certain derivatives could induce apoptosis in cancer cell lines such as MDA-MB-231, enhancing caspase-3 activity significantly at concentrations as low as 1.0 μM .

Table 1: Summary of Biological Activities

| Activity Type | Compound | IC50 (μM) | Selectivity Index | Reference |

|---|---|---|---|---|

| Antiviral | Compound 15 | 0.27 | >100 | |

| Antitumor | Derivative 7d | 1.0 | N/A |

The mechanisms by which this compound exerts its biological effects are still under investigation. Initial findings suggest that it may target specific pathways involved in viral replication and cancer cell survival.

- Antiviral Mechanism : It appears to interfere with the DNA replication process of HAdV, potentially inhibiting the virus's ability to replicate and spread within host cells .

- Antitumor Mechanism : The induction of apoptosis in tumor cells suggests that this compound may activate intrinsic apoptotic pathways, leading to cell death in malignancies .

Case Studies

Several studies have investigated the biological activity of this compound and its analogues:

- A study focused on the synthesis and evaluation of various substituted benzenesulfonamides, including our compound, demonstrated significant antiviral properties against HAdV with low cytotoxicity profiles.

- Another research project explored the structural modifications on similar compounds, revealing that specific substitutions could enhance biological activity while reducing toxicity .

Comparison with Similar Compounds

Comparison with Structurally Analogous Sulfonamides

The following table compares 5-Amino-N-(2-chloro-phenyl)-2-morpholin-4-yl-benzenesulfonamide with key structural analogs, emphasizing substituent variations and physicochemical properties:

Key Observations

Methoxy-substituted analogs (e.g., 729578-90-9) exhibit reduced molecular weight and may have lower steric hindrance, favoring membrane permeability .

Chlorophenyl Positional Isomerism: The 2-chlorophenyl group in the target compound vs.

Hydrophobicity and Solubility :

- The 2,4-dimethylphenyl group in 71215-81-1 increases hydrophobicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility .

Commercial and Research Relevance

- Suppliers : Available from Combi-Blocks (ST-9817) and Suzhou Health Chemicals , with prices reflecting substituent complexity (e.g., morpholine derivatives are costlier than methoxy analogs) .

- Applications : These compounds are explored as kinase inhibitors (e.g., PI4KA Inhibitor A1 in ) and antimicrobial agents, with activity modulated by substituent choice .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.